molecular formula C19H18Cl2N2OS B12771398 3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol CAS No. 83337-51-3

3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol

Katalognummer: B12771398
CAS-Nummer: 83337-51-3
Molekulargewicht: 393.3 g/mol
InChI-Schlüssel: SBTORFVGTYHYCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol is a synthetic organic compound that features a complex molecular structure. It contains a benzylthio group, a dichlorophenyl group, and an imidazolyl group, making it a compound of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with a thiol compound under basic conditions.

    Introduction of the Dichlorophenyl Group: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the dichlorophenyl moiety.

    Formation of the Imidazolyl Group: This can be synthesized through the reaction of an appropriate imidazole derivative with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group.

    Reduction: Reduction reactions could target the imidazolyl group or the dichlorophenyl group.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol would depend on its specific interactions with molecular targets. It might involve binding to enzymes or receptors, altering their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-2-propanol: Lacks the benzylthio group.

    3-Benzylthio-2-phenyl-1-(imidazol-1-yl)-2-propanol: Lacks the dichlorophenyl group.

    3-Benzylthio-2-(2,4-dichlorophenyl)-1-(triazol-1-yl)-2-propanol: Contains a triazole ring instead of an imidazole ring.

Uniqueness

The presence of the benzylthio group, dichlorophenyl group, and imidazolyl group in 3-Benzylthio-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol makes it unique compared to similar compounds. These functional groups may confer specific chemical reactivity and biological activity, making it a compound of interest for further research and development.

Eigenschaften

CAS-Nummer

83337-51-3

Molekularformel

C19H18Cl2N2OS

Molekulargewicht

393.3 g/mol

IUPAC-Name

1-benzylsulfanyl-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol

InChI

InChI=1S/C19H18Cl2N2OS/c20-16-6-7-17(18(21)10-16)19(24,12-23-9-8-22-14-23)13-25-11-15-4-2-1-3-5-15/h1-10,14,24H,11-13H2

InChI-Schlüssel

SBTORFVGTYHYCY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.